3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
Description
This compound is a heterocyclic organic molecule featuring a quinolin-4-one core substituted with a 1,2,4-oxadiazole ring and a benzyloxy-phenyl group. Its structure includes:
- Quinolin-4-one backbone: A bicyclic system with an ethyl group at position 1 and a fluorine atom at position 5.
- 1,2,4-Oxadiazole ring: Positioned at the 3rd carbon of the quinolinone, substituted with a 4-(benzyloxy)phenyl group.
The molecular formula is C₂₇H₂₁FN₃O₃ (calculated molecular weight: 478.48 g/mol).
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c1-2-30-15-22(24(31)21-14-19(27)10-13-23(21)30)26-28-25(29-33-26)18-8-11-20(12-9-18)32-16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUPVJGAPPDESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Formation of the Fluoroquinolone Core: The fluoroquinolone core is typically synthesized through a series of condensation reactions involving aniline derivatives and fluoro-substituted ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalyst selection. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The fluoroquinolone core can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluoroquinolone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A structurally analogous compound, 6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS: 931364-59-9, molecular formula: C₂₇H₂₂FN₃O₂, molecular weight: 439.5 g/mol), provides a basis for comparison .
Structural Differences
| Feature | Target Compound | Analog (CAS 931364-59-9) |
|---|---|---|
| Quinolin-4-one Substituents | - 1-Ethyl - 6-Fluoro |
- 1-[(4-Fluorophenyl)methyl] - 6-Ethyl |
| Oxadiazole Substituents | 3-[4-(Benzyloxy)phenyl] | 3-[4-Methylphenyl] |
| Aromatic Modifications | Benzyloxy group (electron-rich due to oxygen) | Methyl group (electron-neutral) |
| Molecular Weight | 478.48 g/mol | 439.5 g/mol |
Physicochemical Implications
Electronic Effects : The electron-donating benzyloxy group may alter the oxadiazole ring’s electronic density, affecting binding interactions in biological systems.
Steric Considerations : The bulkier benzyloxy-phenyl substituent in the target compound could impose steric hindrance, influencing receptor selectivity.
Biological Activity
The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthetic Routes
The synthesis of the compound typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Synthesis of the dihydroquinolinone moiety via condensation reactions involving hydrazine derivatives and diketones.
Structural Features
The compound features:
- An oxadiazole ring known for its biological activity.
- A dihydroquinolinone structure which enhances its pharmacological properties.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. For instance:
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.
- The compound's mechanism of action may involve inhibition of tubulin polymerization, similar to other known anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- It showed promising results against several bacterial strains and fungi.
- Structure–activity relationship (SAR) studies suggest that modifications on the benzyloxy group can enhance antimicrobial efficacy.
The proposed mechanisms include:
- Enzyme Inhibition : The compound may act by binding to specific enzymes or receptors involved in cell proliferation.
- Modulation of Signaling Pathways : It could interfere with signaling pathways critical for cancer cell survival and proliferation.
Study on Antitumor Activity
A study published in 2022 evaluated several derivatives of oxadiazole compounds, including the target compound. The findings indicated:
- Selective cytotoxicity towards cancer cells with minimal effects on normal cells.
- Enhanced potency in compounds with specific substituents on the aromatic rings.
Evaluation Against Fungal Strains
Another study assessed the antifungal activity of related compounds:
- Some derivatives displayed better fungicidal activity than traditional antifungals like quinoxyfen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
